molecular formula C14H11FO3 B1366645 4-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 405-24-3

4-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No. B1366645
CAS RN: 405-24-3
M. Wt: 246.23 g/mol
InChI Key: PKWADBDVMROXJB-UHFFFAOYSA-N
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Description

“4-[(2-Fluorobenzyl)oxy]benzoic acid” is a chemical compound with the empirical formula C14H11FO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “4-[(2-Fluorobenzyl)oxy]benzoic acid” is 246.23 . The SMILES string representation of the molecule is O=C(O)C(C=C1)=CC=C1OCC2=CC=CC=C2F . This indicates the presence of a carboxylic acid group (O=C(O)), a benzene ring (C=C1), and a fluorobenzyl group (OCC2=CC=CC=C2F).


Physical And Chemical Properties Analysis

“4-[(2-Fluorobenzyl)oxy]benzoic acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Metabolic Fate and Conjugation

A study on the metabolic fate of fluorobenzyl alcohols, including those related to 4-[(2-Fluorobenzyl)oxy]benzoic acid, revealed that their major urinary metabolites in rats are glycine conjugates of corresponding benzoic acids, with a minor presence of N-acetylcysteinyl conjugates. This suggests potential applications in metabolic studies and drug metabolism research (Blackledge, Nicholson, & Wilson, 2003).

Structure-Metabolism Relationships

Research into the quantitative structure-metabolism relationships of substituted benzoic acids, including fluorobenzoic acids, using computational chemistry and NMR spectroscopy, can provide insights into the drug-metabolizing enzyme active sites. This has implications for understanding the basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

Chemical Synthesis and Characterization

A study on the synthesis, characterization, and thermal stability of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid, a compound structurally related to 4-[(2-Fluorobenzyl)oxy]benzoic acid, has been conducted. This research contributes to the field of polymer science and materials engineering (Kaya & Bilici, 2006).

Safety And Hazards

“4-[(2-Fluorobenzyl)oxy]benzoic acid” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWADBDVMROXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424232
Record name 4-[(2-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorobenzyl)oxy]benzoic acid

CAS RN

405-24-3
Record name 4-[(2-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(2-fluorobenzyloxy)benzoate (P1, 10.0 g, 26.9 mmol) was dissolved in methanol (60 mL) and THF (90 mL). A 45 wt % potassium hydroxide solution (20 mL) was then added and the resulting exotherm was controlled by a water bath. After 1.5 days at 20-25° C. the solution became a thick suspension. Using a water bath to control the exotherm, 20 mL of concentrated HCl was added. The mixture was then concentrated to remove the THF and methanol and 150 mL water was added. The solid was isolated by filtration and washed with 50 mL water. After drying under vacuum, the title compound was isolated as a white crystalline solid (9.4 g, 99% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Yield
99%

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